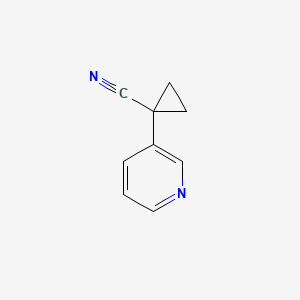

1-(Pyridin-3-yl)cyclopropanecarbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

1-pyridin-3-ylcyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-7-9(3-4-9)8-2-1-5-11-6-8/h1-2,5-6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVXJPQLOHFBBHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60663791 | |

| Record name | 1-(Pyridin-3-yl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60663791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170734-10-8 | |

| Record name | 1-(Pyridin-3-yl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60663791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-(Pyridin-3-yl)cyclopropanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of a robust and efficient synthesis route for 1-(Pyridin-3-yl)cyclopropanecarbonitrile, a valuable building block in medicinal chemistry and drug development. The core of this guide focuses on a well-established cyclopropanation reaction, offering in-depth insights into the reaction mechanism, optimization of reaction conditions, and a detailed experimental protocol. This document is intended to serve as a practical resource for researchers and scientists engaged in the synthesis of novel chemical entities.

Introduction: The Significance of the Pyridylcyclopropane Moiety

The 1-(Pyridin-3-yl)cyclopropanecarbonitrile scaffold is of significant interest in modern drug discovery. The pyridine ring is a common feature in many pharmaceuticals due to its ability to engage in hydrogen bonding and other key interactions with biological targets. The cyclopropane ring, a small, strained carbocycle, imparts unique conformational constraints and metabolic stability to molecules. The combination of these two motifs in 1-(Pyridin-3-yl)cyclopropanecarbonitrile creates a versatile building block for the synthesis of complex molecules with potential therapeutic applications. The nitrile group further enhances its utility, serving as a precursor for various functional groups such as carboxylic acids, amines, and amides.

Retrosynthetic Analysis and Proposed Synthetic Strategy

A logical and efficient approach to the synthesis of 1-(Pyridin-3-yl)cyclopropanecarbonitrile involves the construction of the cyclopropane ring from a readily available pyridine-containing precursor. The most direct and well-documented method for the synthesis of 1-arylcyclopropanecarbonitriles is the reaction of an arylacetonitrile with a 1,2-dihaloethane.[1] This leads to the following retrosynthetic disconnection:

Caption: Proposed reaction mechanism for the synthesis of 1-(Pyridin-3-yl)cyclopropanecarbonitrile.

Optimization of Reaction Conditions

Several factors can influence the yield and purity of the final product. Based on analogous reactions reported in the literature for the synthesis of 1-phenylcyclopropanecarbonitrile derivatives, the following conditions are recommended. [1]

| Parameter | Recommended Condition | Rationale |

|---|---|---|

| Base | 50% Aqueous Sodium Hydroxide (NaOH) | A strong, inexpensive base that is effective in deprotonating the arylacetonitrile. |

| Solvent | Toluene | An inert solvent that is immiscible with water, suitable for phase-transfer catalysis. |

| Catalyst | Tetrabutylammonium Bromide (TBAB) | A phase-transfer catalyst that facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase, and the carbanion from the organic phase to the aqueous interface. |

| Temperature | 60-70 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate without significant side product formation. |

| Reactant Ratio | 1.2 - 1.5 equivalents of 1,2-dibromoethane | A slight excess of the alkylating agent ensures complete consumption of the starting acetonitrile. |

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous 1-arylcyclopropanecarbonitriles. [1] Materials:

-

3-Pyridylacetonitrile

-

1,2-Dibromoethane

-

Sodium Hydroxide (NaOH)

-

Tetrabutylammonium Bromide (TBAB)

-

Toluene

-

Deionized Water

-

Diethyl Ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel

-

Heating mantle with a temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add 3-pyridylacetonitrile (1.0 eq.), toluene (10 volumes), and tetrabutylammonium bromide (0.1 eq.).

-

In a separate beaker, prepare a 50% (w/v) aqueous solution of sodium hydroxide.

-

Begin stirring the mixture in the round-bottom flask and heat to 60 °C.

-

Slowly add the 50% NaOH solution to the reaction mixture over 30 minutes using the dropping funnel.

-

After the addition of the base, slowly add 1,2-dibromoethane (1.2 eq.) to the reaction mixture over 30 minutes.

-

Maintain the reaction temperature at 60-70 °C and continue stirring for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add deionized water to the reaction mixture to dissolve the inorganic salts.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2 x 5 volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-(Pyridin-3-yl)cyclopropanecarbonitrile.

Caption: Experimental workflow for the synthesis of 1-(Pyridin-3-yl)cyclopropanecarbonitrile.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the pyridyl and cyclopropyl protons and carbons in the correct chemical environments and with the expected multiplicities.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic absorption for the nitrile (C≡N) stretching vibration, typically around 2240 cm⁻¹.

Safety Considerations

-

1,2-Dibromoethane is a toxic and carcinogenic compound and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

-

Toluene is a flammable and volatile solvent. All heating should be done using a heating mantle, and the reaction should be performed away from open flames.

-

Standard laboratory safety practices should be followed at all times.

Conclusion

The synthesis of 1-(Pyridin-3-yl)cyclopropanecarbonitrile can be reliably achieved through the phase-transfer catalyzed cyclopropanation of 3-pyridylacetonitrile with 1,2-dibromoethane. This method offers a practical and scalable route to this valuable building block. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers to successfully synthesize this compound and utilize it in their drug discovery and development endeavors.

References

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to 1-(Pyridin-3-yl)cyclopropanecarbonitrile: Properties, Synthesis, and Applications

Introduction: A Versatile Building Block in Modern Chemistry

1-(Pyridin-3-yl)cyclopropanecarbonitrile is a heterocyclic organic compound that incorporates two highly valuable structural motifs in medicinal chemistry: the pyridine ring and the cyclopropyl group. The pyridine moiety is a common feature in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its bioisosteric relationship with a phenyl ring.[1] The cyclopropyl group, a small, strained ring, is increasingly utilized in drug design to enhance metabolic stability, improve potency, and modulate physicochemical properties.[2][3] This guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, reactivity profile, and potential applications of 1-(Pyridin-3-yl)cyclopropanecarbonitrile for researchers and professionals in drug development and organic synthesis.

Physicochemical and Spectroscopic Properties

The unique combination of a polar pyridine ring and a nonpolar, rigid cyclopropane scaffold gives 1-(Pyridin-3-yl)cyclopropanecarbonitrile distinct chemical and physical properties.

Core Properties

| Property | Value | Source |

| CAS Number | 170734-10-8 | N/A |

| Molecular Formula | C₉H₈N₂ | N/A |

| Molecular Weight | 144.17 g/mol | N/A |

| Appearance | Expected to be a solid or oil at room temperature | Inferred |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Methanol. | Inferred |

Spectroscopic Profile (Estimated)

While experimental spectra for this specific compound are not widely published, the expected ¹H and ¹³C NMR chemical shifts can be estimated based on the analysis of its constituent parts: the 3-substituted pyridine ring and the 1-substituted cyclopropane ring.[4][5][6][7][8]

¹H NMR Spectroscopy:

-

Pyridine Protons: Four distinct signals are expected in the aromatic region (δ 7.0-8.5 ppm). The proton at the 2-position of the pyridine ring is expected to be the most downfield, followed by the proton at the 6-position. The protons at the 4 and 5-positions will appear further upfield.

-

Cyclopropane Protons: The four protons on the cyclopropane ring are diastereotopic and will appear as two sets of multiplets in the upfield region (δ 1.0-2.0 ppm). The strained nature of the cyclopropane ring typically results in complex splitting patterns.[6]

¹³C NMR Spectroscopy:

-

Pyridine Carbons: Five signals are expected in the aromatic region (δ 120-150 ppm), with the carbons adjacent to the nitrogen atom (C2 and C6) being the most deshielded.

-

Nitrile Carbon: The nitrile carbon will appear as a characteristic signal in the range of δ 115-125 ppm.

-

Cyclopropane Carbons: The methylene carbons of the cyclopropane ring will be significantly shielded, appearing at high field (δ 10-25 ppm). The quaternary carbon attached to the pyridine ring and the nitrile group will be further downfield.

Synthesis of 1-(Pyridin-3-yl)cyclopropanecarbonitrile

A robust and scalable synthesis of 1-(Pyridin-3-yl)cyclopropanecarbonitrile can be achieved through the alkylation of 3-pyridylacetonitrile with 1,2-dibromoethane in the presence of a strong base. This method is an adaptation of established procedures for the synthesis of cyclopropanecarbonitriles.[9]

Reaction Scheme:

Caption: Synthesis workflow for 1-(Pyridin-3-yl)cyclopropanecarbonitrile.

Detailed Experimental Protocol:

Materials:

-

3-Pyridylacetonitrile

-

1,2-Dibromoethane

-

Sodium Amide (NaNH₂)

-

Anhydrous Liquid Ammonia

-

Anhydrous Tetrahydrofuran (THF)

-

Ammonium Chloride (saturated aqueous solution)

-

Diethyl Ether

-

Magnesium Sulfate (anhydrous)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice/acetone condenser, and a nitrogen inlet is charged with anhydrous liquid ammonia.

-

Base Addition: Sodium amide is carefully added to the liquid ammonia with stirring until a persistent blue color indicates the formation of the sodium salt of ammonia.

-

Substrate Addition: A solution of 3-pyridylacetonitrile in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for 30 minutes to ensure complete formation of the carbanion.

-

Alkylation and Cyclization: 1,2-Dibromoethane is added dropwise to the reaction mixture. The reaction is allowed to stir at -78 °C for 2 hours and then slowly warmed to room temperature overnight to allow the ammonia to evaporate.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-(Pyridin-3-yl)cyclopropanecarbonitrile.

Chemical Reactivity and Derivatization

The chemical reactivity of 1-(Pyridin-3-yl)cyclopropanecarbonitrile is primarily dictated by the nitrile functional group, which can undergo a variety of transformations to yield valuable derivatives.

Caption: Key reactivity pathways of 1-(Pyridin-3-yl)cyclopropanecarbonitrile.

Hydrolysis to Carboxylic Acid

The nitrile group can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 1-(pyridin-3-yl)cyclopropanecarboxylic acid.[10][11] This transformation is typically achieved by heating the nitrile with aqueous acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide) followed by acidic workup.[12] This carboxylic acid derivative serves as a versatile intermediate for the synthesis of amides, esters, and other carbonyl compounds.

Reduction to Primary Amine

Reduction of the nitrile with a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF will yield the primary amine, (1-(pyridin-3-yl)cyclopropyl)methanamine.[13] Sodium borohydride (NaBH₄) is generally not strong enough to reduce nitriles.[14][15][16] This primary amine is a valuable building block for the introduction of a basic center and for the construction of more complex nitrogen-containing scaffolds.

Reaction with Grignard Reagents to Form Ketones

The electrophilic carbon of the nitrile group is susceptible to attack by nucleophiles such as Grignard reagents.[17][18] The reaction of 1-(pyridin-3-yl)cyclopropanecarbonitrile with an aryl or alkyl Grignard reagent, followed by acidic workup, will produce the corresponding ketone.[2][12] This reaction provides a direct method for the formation of a new carbon-carbon bond and the synthesis of functionalized ketones.

Applications in Drug Discovery and Development

The structural features of 1-(Pyridin-3-yl)cyclopropanecarbonitrile make it an attractive starting material and intermediate in the synthesis of novel therapeutic agents. The pyridine ring can act as a bioisostere for other aromatic systems and provides a handle for modulating solubility and engaging in key interactions with biological targets.[1][19] The cyclopropyl moiety can impart conformational rigidity and improved metabolic stability.[2][3]

While a direct synthetic lineage from 1-(Pyridin-3-yl)cyclopropanecarbonitrile to a marketed drug is not prominently documented in the reviewed literature, its structural components are present in important classes of therapeutic agents. For instance, the pyridinyl moiety is a key component of numerous kinase inhibitors, including the CDK4/6 inhibitor Abemaciclib, which is used in the treatment of breast cancer.[11][20][21][22][23] The strategic derivatization of 1-(Pyridin-3-yl)cyclopropanecarbonitrile, as outlined in the reactivity section, provides a clear path to a diverse range of molecules with high potential for biological activity.

Safety and Handling

Conclusion

1-(Pyridin-3-yl)cyclopropanecarbonitrile is a molecule of significant interest for chemical and pharmaceutical research. Its synthesis is achievable through established chemical transformations, and its reactivity, centered on the versatile nitrile group, opens avenues to a wide array of functionalized derivatives. The convergence of the medicinally important pyridine and cyclopropane motifs within a single, relatively simple scaffold positions this compound as a valuable building block for the discovery and development of next-generation therapeutics. Further exploration of its synthetic utility and biological activity is highly warranted.

References

- Anderson, K. et al. (2012). U.S. Patent No. US20120184542A1. U.S.

-

Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. Available at: [Link]

- BenchChem. (2025). Grignard Reaction for Synthesizing Aryl Cyclopropyl Ketones.

- BE880265Q. (1980). Procede de preparation du cyclopropane-carbonitrile.

- Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4.

- CN108191747A. (2018). A kind of preparation method of Abemaciclib intermediates.

- Clark, J. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts.

- Cuy, S. (2014). NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry. YouTube.

- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr.

- D'yakonov, V. A. et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.

- LibreTexts. (2024). 20.7: Chemistry of Nitriles.

- Gill, H. K. et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(13), 5987-6019.

- Hrovat, D. A. et al. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507.

- Leah4sci. (2022). Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism. YouTube.

- MedChemExpress. (n.d.). Abemaciclib.

- Mykhailiuk, P. K. (2023). Pyridine-Boryl Radical-Catalyzed [3π + 2σ] Cycloaddition for the Synthesis of Pyridine Bioisosteres. ChemRxiv.

- Organic Chemistry Explained. (2022). NaBH4 & LiAlH4 Reductions (IOC 23). YouTube.

- Ashenhurst, J. (n.d.). Reduction of nitriles to primary amines with LiAlH4. Master Organic Chemistry.

- Pinar, A. P. (n.d.).

- Rovira, J. (2018). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 23(4), 857.

- Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.

- Tiffner, M. et al. (2022). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Request PDF.

- Senyel, M. et al. (2008). (1)H, (13)C, (15)N NMR and (n)J(C, H) coupling constants investigation of 3-piperidino-propylamine: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(3), 830–834.

- Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid.

- Veeprho. (n.d.).

- ClinicalTrials.gov. (2020).

Sources

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. US6180814B1 - Nitriles and aldehydes derived from 3-isopropenyl-1,2-dimethyl-1-cyclopentanol and their use in perfumery - Google Patents [patents.google.com]

- 4. preprints.org [preprints.org]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. (1)H, (13)C, (15)N NMR and (n)J(C, H) coupling constants investigation of 3-piperidino-propylamine: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BE880265Q - Procede de preparation du cyclopropane-carbonitrile - Google Patents [patents.google.com]

- 10. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SID 178103954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 16. youtube.com [youtube.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]

- 20. CN108191747A - A kind of preparation method of Abemaciclib intermediates - Google Patents [patents.google.com]

- 21. veeprho.com [veeprho.com]

- 22. medchemexpress.com [medchemexpress.com]

- 23. ClinicalTrials.gov [clinicaltrials.gov]

An In-Depth Technical Guide to 1-(Pyridin-3-yl)cyclopropanecarbonitrile (CAS No. 170734-10-8)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of small, rigid structural motifs is a cornerstone of rational drug design. Among these, the cyclopropyl group has emerged as a "power-pack" for molecular architects, capable of profoundly influencing a compound's pharmacological profile.[1] Its unique stereoelectronic properties—stemming from significant ring strain—can enhance metabolic stability, improve potency by enforcing bioactive conformations, and fine-tune physicochemical parameters to overcome pharmacokinetic hurdles.[1] When fused with the pyridinyl moiety, another privileged heterocycle ubiquitous in FDA-approved drugs, the resulting scaffold presents a compelling starting point for novel therapeutic discovery.

This technical guide provides a comprehensive overview of 1-(Pyridin-3-yl)cyclopropanecarbonitrile, a molecule that elegantly marries these two key pharmacophores. While specific experimental data for this compound remains limited in the public domain, this document, written from the perspective of a Senior Application Scientist, aims to provide a robust framework for its synthesis, characterization, and potential applications. By leveraging established chemical principles and data from analogous structures, we will explore the untapped potential of this intriguing molecule.

Physicochemical and Structural Attributes

1-(Pyridin-3-yl)cyclopropanecarbonitrile is a small molecule featuring a central cyclopropane ring substituted with a nitrile group and a pyridine ring at the 1-position. This unique arrangement of functional groups imparts specific characteristics that are highly relevant to its potential use in drug discovery.

| Property | Value | Source |

| CAS Number | 170734-10-8 | N/A |

| Molecular Formula | C₉H₈N₂ | |

| Molecular Weight | 144.17 g/mol | |

| SMILES | N#CC1(CC1)c2cccnc2 | |

| Storage | Sealed in dry, room temperature |

Proposed Synthesis and Mechanistic Rationale

Caption: Proposed synthetic workflow for 1-(Pyridin-3-yl)cyclopropanecarbonitrile.

Detailed Experimental Protocol (Proposed)

This protocol is a well-reasoned proposal based on analogous chemical transformations and should be optimized for safety and yield in a laboratory setting.

Materials:

-

3-Pyridylacetonitrile

-

1,2-Dibromoethane

-

Sodium hydride (60% dispersion in mineral oil) or Sodium Hydroxide

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a dispersion of sodium hydride (1.2 equivalents) in anhydrous DMF.

-

Addition of Starting Material: Cool the flask to 0 °C in an ice bath. Dissolve 3-pyridylacetonitrile (1 equivalent) in anhydrous DMF and add it dropwise to the sodium hydride suspension via the dropping funnel over 30 minutes.

-

Formation of the Carbanion: Allow the reaction mixture to stir at 0 °C for 1 hour to ensure complete formation of the carbanion.

-

Cyclopropanation: Add 1,2-dibromoethane (1.1 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 1-(Pyridin-3-yl)cyclopropanecarbonitrile.

Mechanistic Insights

The reaction proceeds via a nucleophilic substitution mechanism. The strong base deprotonates the α-carbon of 3-pyridylacetonitrile, which is acidic due to the electron-withdrawing effects of both the nitrile and the pyridine ring, to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking one of the bromine-bearing carbons of 1,2-dibromoethane in an Sₙ2 reaction. The resulting intermediate then undergoes an intramolecular Sₙ2 reaction, with the newly formed carbanion displacing the second bromide to form the cyclopropane ring.

Predicted Spectroscopic Profile

¹H NMR Spectroscopy (Predicted)

-

Pyridinyl Protons (δ 7.0-8.5 ppm): Four distinct signals corresponding to the protons on the pyridine ring are expected. The proton at the 2-position will likely appear as a singlet or a narrow doublet, while the protons at the 4, 5, and 6-positions will exhibit characteristic doublet, doublet of doublets, and doublet patterns, respectively.

-

Cyclopropyl Protons (δ 1.0-2.0 ppm): The four protons on the cyclopropane ring are diastereotopic and will likely appear as two sets of complex multiplets.

¹³C NMR Spectroscopy (Predicted)

-

Pyridinyl Carbons (δ 120-150 ppm): Five signals are expected for the pyridine ring carbons, with the carbons adjacent to the nitrogen atom appearing at the downfield end of this range.

-

Nitrile Carbon (δ ~120 ppm): The carbon of the nitrile group is expected to have a chemical shift in this region.

-

Cyclopropyl Carbons (δ 10-30 ppm): The three carbons of the cyclopropane ring will appear in the upfield region of the spectrum. The quaternary carbon attached to the pyridine and nitrile groups will be the most downfield of the three.

Infrared (IR) Spectroscopy (Predicted)

-

C≡N Stretch (2250-2200 cm⁻¹): A sharp, medium-intensity absorption band characteristic of a nitrile group is expected in this region.

-

C=C and C=N Stretches (1600-1400 cm⁻¹): Several bands corresponding to the stretching vibrations of the pyridine ring will be present.

-

C-H Stretches (3100-3000 cm⁻¹ and ~3000 cm⁻¹): Aromatic C-H stretches from the pyridine ring and aliphatic C-H stretches from the cyclopropane ring are anticipated.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 144.17.

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of HCN (m/z = 117), and cleavage of the cyclopropane ring.

Applications in Medicinal Chemistry and Drug Discovery

The unique structural combination of a pyridine ring and a cyclopropylnitrile moiety in 1-(Pyridin-3-yl)cyclopropanecarbonitrile makes it a highly attractive scaffold for the development of novel therapeutic agents.

Caption: Potential medicinal chemistry applications stemming from the core scaffold.

Rationale for Drug Design

-

The Cyclopropyl Advantage: The cyclopropyl group acts as a rigid spacer, locking the pyridine ring in a specific orientation relative to the rest of the molecule. This conformational constraint can lead to higher binding affinity for a target protein by reducing the entropic penalty of binding. Furthermore, the C-H bonds of the cyclopropane ring are more resistant to metabolic oxidation compared to their acyclic counterparts, potentially leading to improved pharmacokinetic profiles.

-

The Pyridine Moiety: The pyridine ring is a versatile pharmacophore that can engage in a variety of interactions with biological targets, including hydrogen bonding (as an acceptor), π-π stacking, and cation-π interactions. The nitrogen atom can also be a key point for salt formation, improving solubility and bioavailability.

-

The Nitrile Group: The nitrile group is a common functional group in medicinal chemistry and can act as a hydrogen bond acceptor or be hydrolyzed in vivo to a carboxylic acid or amide, providing opportunities for prodrug strategies.

Potential Therapeutic Areas

Given the prevalence of pyridine and cyclopropane motifs in approved drugs, 1-(Pyridin-3-yl)cyclopropanecarbonitrile could serve as a valuable building block in several therapeutic areas:

-

Oncology: Many kinase inhibitors incorporate a pyridine ring to interact with the hinge region of the ATP binding site. The cyclopropyl group could be used to optimize the orientation of the pyridine and improve selectivity.

-

Neuroscience: The rigid nature of the scaffold could be beneficial for designing ligands for G-protein coupled receptors (GPCRs) and ion channels in the central nervous system, where precise conformational control is often required for subtype selectivity.

-

Infectious Diseases: The pyridine ring is a common feature in many antibacterial and antiviral agents.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 1-(Pyridin-3-yl)cyclopropanecarbonitrile is not publicly available, a comprehensive safety assessment can be made based on the known hazards of its constituent functional groups and starting materials.

Hazard Assessment:

-

Nitrile Toxicity: Organic nitriles can be toxic if ingested, inhaled, or absorbed through the skin, as they can release cyanide in vivo.

-

Pyridine Hazards: Pyridine and its derivatives can be harmful if swallowed or inhaled and may cause skin and eye irritation.[2]

-

Reactivity: The starting materials for the proposed synthesis, particularly sodium hydride, are highly reactive and require careful handling in an inert atmosphere.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Inert Atmosphere: When working with reactive reagents like sodium hydride, use an inert atmosphere (e.g., nitrogen or argon).

-

Spill and Waste Disposal: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste. All waste materials should be disposed of in accordance with local, state, and federal regulations.

Storage:

-

Store 1-(Pyridin-3-yl)cyclopropanecarbonitrile in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.

Conclusion and Future Outlook

1-(Pyridin-3-yl)cyclopropanecarbonitrile represents a promising, yet underexplored, building block for drug discovery. Its unique combination of a rigid cyclopropyl core and a versatile pyridinyl moiety offers a wealth of opportunities for medicinal chemists to design novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. The proposed synthesis provides a clear and actionable starting point for accessing this compound in the laboratory. As our understanding of the nuanced roles of small, rigid scaffolds in drug-target interactions continues to grow, molecules like 1-(Pyridin-3-yl)cyclopropanecarbonitrile are poised to play an increasingly important role in the development of next-generation medicines. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is highly encouraged.

References

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(Pyridin-3-yl)cyclopropanecarbonitrile

This guide provides a comprehensive overview of the spectroscopic techniques for the structural elucidation and characterization of 1-(Pyridin-3-yl)cyclopropanecarbonitrile. The methodologies and data interpretation are designed for researchers, scientists, and professionals in drug development who are working with novel heterocyclic compounds. This document is structured to provide not only the predicted spectral data but also the underlying scientific principles and practical experimental protocols.

Introduction

1-(Pyridin-3-yl)cyclopropanecarbonitrile is a heterocyclic compound featuring a pyridine ring attached to a cyclopropane ring bearing a nitrile group. The unique combination of the electron-deficient pyridine ring, the strained cyclopropane ring, and the electrophilic nitrile group makes this molecule an interesting scaffold for medicinal chemistry and materials science. Accurate structural confirmation and purity assessment are paramount for any application, and this is where spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) become indispensable. This guide will walk you through the theoretical and practical aspects of characterizing this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For 1-(Pyridin-3-yl)cyclopropanecarbonitrile, both ¹H and ¹³C NMR are crucial for confirming its structure.

Theoretical Principles

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb electromagnetic radiation in the radiofrequency range at specific frequencies. These frequencies, known as chemical shifts (δ), are highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of the molecule's structure.

Experimental Protocol: Acquiring NMR Spectra

A standard procedure for acquiring high-quality NMR spectra is as follows:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 1-(Pyridin-3-yl)cyclopropanecarbonitrile for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[1]

-

The choice of solvent is critical; it must dissolve the compound without having signals that overlap with the analyte's signals.[1]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0 ppm.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.[2]

-

The instrument's software is used to "lock" onto the deuterium signal of the solvent, which compensates for any magnetic field drift.

-

"Shim" the magnetic field to achieve a homogeneous field across the sample, resulting in sharp, well-resolved peaks.

-

Acquire the spectrum by applying a radiofrequency pulse and recording the resulting free induction decay (FID). A Fourier transform is then applied to the FID to obtain the frequency-domain NMR spectrum.[3]

-

Caption: Workflow for FT-IR Spectroscopic Analysis using ATR.

Predicted IR Spectrum and Interpretation

The IR spectrum of 1-(Pyridin-3-yl)cyclopropanecarbonitrile will show characteristic absorption bands corresponding to its functional groups.

-

C≡N Stretch: A sharp, medium-intensity absorption is expected in the range of 2260-2240 cm⁻¹ for the nitrile group.

-

C-H Stretches: Aromatic C-H stretches from the pyridine ring will appear above 3000 cm⁻¹. Aliphatic C-H stretches from the cyclopropane ring will appear just below 3000 cm⁻¹.

-

C=C and C=N Stretches: Absorptions due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds in the pyridine ring are expected in the 1600-1450 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for 1-(Pyridin-3-yl)cyclopropanecarbonitrile

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 3000 - 2850 | Medium | Aliphatic C-H Stretch |

| ~ 2250 | Sharp, Medium | C≡N Stretch (Nitrile) |

| ~ 1600 - 1450 | Medium to Strong | C=C and C=N Stretches (Pyridine Ring) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

Theoretical Principles

In a mass spectrometer, a sample is first vaporized and then ionized. The most common method for small organic molecules is Electron Ionization (EI), where high-energy electrons bombard the sample, knocking off an electron to form a molecular ion (M⁺•). [4]This molecular ion is often unstable and can fragment into smaller, charged ions. These ions are then separated based on their m/z ratio and detected.

Experimental Protocol: Acquiring a Mass Spectrum

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is vaporized and ionized, typically using Electron Ionization (EI). [4]3. Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Caption: Workflow for Mass Spectrometric Analysis.

Predicted Mass Spectrum and Interpretation

-

Molecular Ion Peak: The molecular weight of 1-(Pyridin-3-yl)cyclopropanecarbonitrile (C₉H₈N₂) is 144.17 g/mol . Therefore, the molecular ion peak (M⁺•) is expected at m/z = 144.

-

Fragmentation Pattern: The molecular ion may undergo fragmentation. Common fragmentation pathways for pyridine-containing compounds involve the loss of HCN (27 u) or cleavage of the ring. The cyclopropane ring can also fragment. The loss of the nitrile group (•CN, 26 u) is also a possibility. A prominent fragment would likely be the pyridinium cation.

Table 4: Predicted Key Ions in the Mass Spectrum of 1-(Pyridin-3-yl)cyclopropanecarbonitrile

| m/z | Proposed Fragment |

| 144 | [M]⁺• (Molecular Ion) |

| 118 | [M - CN]⁺ |

| 78 | [C₅H₄N]⁺ (Pyridyl cation) |

Conclusion

The structural characterization of 1-(Pyridin-3-yl)cyclopropanecarbonitrile can be confidently achieved through the combined use of NMR, IR, and Mass Spectrometry. This guide provides the foundational knowledge for acquiring and interpreting the spectroscopic data for this molecule. While the presented data is predictive, it is based on the well-established principles of spectroscopy and data from closely related structures. The experimental protocols outlined herein represent standard, robust methods for obtaining high-quality data for this and similar novel compounds.

References

- Spectroscopic Analysis of Cyclopropene and Its Derivatives: A Technical Guide. BenchChem. Retrieved January 7, 2025.

- 7: FT-IR Spectroscopy (Experiment). (2025, January 7). Chemistry LibreTexts.

- How To Prepare And Run An NMR Sample. (2025, July 24). Alwsci.

- NMR Spectroscopy. (2022, August 28). Chemistry LibreTexts.

- The Mass Spectrometry Experiment.

- Guide to FT-IR Spectroscopy. Bruker.

- NMR Basics for the absolute novice. JEOL USA Inc.

- NMR Spectroscopy. MSU chemistry.

- Pyridine. Wikipedia.

- Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers.

- LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH....

- Pyridine(110-86-1) 1H NMR spectrum. ChemicalBook.

- Interpreting C-13 NMR Spectra. Chemistry LibreTexts.

- 13C Carbon NMR Spectroscopy. Chemistry Steps.

- The Concise Synthesis of Spiro-Cyclopropane Compounds via the Dearomatization of Indole Derivatives.

- New structurally interesting cyclopropane derivatives. A world of wonders and surprises. (2003, January 1).

- Stereoselective De Novo Construction of Cyclopropane by a Multifunctional Class I Aldolase. Journal of the American Chemical Society.

- Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023, October 4). JSciMed Central.

- Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Deriv

- Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.

- 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.

- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.

- RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applic

- Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. Taylor & Francis.

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16).

- Basic Experiment Setup and Basic NMR Spectrometer Operation Setup for Bruker 300 MHz, 400 MHz, and 600 MHz NMR spectrometers. University of Wyoming.

- fourier transform infrared spectroscopy.

- FTIR Educational Experiment Package Volume 1. Thermo Fisher Scientific.

- Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.

- How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023, October 20).

- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23).

- The Mass Spectrometry Experiment. (2023, August 29). Chemistry LibreTexts.

- Interpret

- 11.8: Fragmentation Patterns in Mass Spectrometry. (2020, May 30). Chemistry LibreTexts.

- mass spectra - fragmentation p

- predicting likely fragments in a mass spectrum. (2023, February 3).

- How to determine fragment of compounds in mass spectro ?? I want lectures in this technique and examples. (2016, April 11).

- Mass Spectrometry Tutorial (Dr. Kamel Harrata).

- Practical Experiments in the Fundamentals of Mass Spectrometry. HTDS.

- Mass Spectrometry Sample Preparation Guide.

- Predict 13C carbon NMR spectra. NMRDB.org.

- CASPRE - 13 C NMR Predictor.

- Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A.

- IR spectra prediction. Cheminfo.org.

- How to predict IR Spectra?. (2023, July 15).

- Predicting Infrared Spectra with Message Passing Neural Networks. DSpace@MIT.

- Pyridine. The NIST WebBook - National Institute of Standards and Technology.

- MassBank. msbnk-casmi_2016-sm813501. (2016, December 12).

- PYRIDINE-D5(7291-22-7) 1H NMR spectrum. ChemicalBook.

- Molecular symmetry. Wikipedia.. Molecular symmetry. Wikipedia.

Sources

physical properties of 1-(Pyridin-3-yl)cyclopropanecarbonitrile

[1][2]

CAS Number: 170734-10-8

Chemical Formula: C

Executive Summary

1-(Pyridin-3-yl)cyclopropanecarbonitrile is a bifunctional intermediate featuring a strained cyclopropane ring fused with a 3-pyridyl moiety and a nitrile group. Its structural rigidity and specific electronic properties make it an invaluable scaffold in medicinal chemistry. The cyclopropane ring acts as a bioisostere for gem-dimethyl groups or alkene linkers, restricting conformational freedom and often improving the metabolic stability and potency of drug candidates. This compound is primarily used as a precursor for 1-(pyridin-3-yl)cyclopropanecarboxylic acid (via hydrolysis) or 1-(pyridin-3-yl)cyclopropanamine (via reduction).

Chemical Identity & Structural Analysis

The molecule consists of a pyridine ring substituted at the 3-position by a cyclopropanecarbonitrile group.[1] The electron-withdrawing nature of both the nitrile group and the pyridine ring creates a unique electronic environment around the cyclopropane carbons.

| Property | Detail |

| IUPAC Name | 1-(Pyridin-3-yl)cyclopropanecarbonitrile |

| SMILES | N#CC1(CC1)c1cnccc1 |

| InChI Key | HYEMICHUSHXQTM-UHFFFAOYSA-N (Acid derivative key for ref) |

| Structural Class | Heteroaryl-substituted cycloalkane |

| Key Functional Groups | Pyridine (Basic, aromatic), Nitrile (Electrophilic precursor), Cyclopropane (Strained ring) |

Physicochemical Profile

Note: Experimental values for this specific CAS are limited in public literature. The values below represent a synthesis of available vendor data and high-confidence predictions based on the structural analog 1-phenylcyclopropanecarbonitrile.

| Property | Value / Description | Context & Implications |

| Appearance | Viscous Liquid or Low-Melting Solid | Analogous to 1-phenylcyclopropanecarbonitrile (MP ~32–34°C). Likely solidifies upon refrigeration. |

| Boiling Point | ~280–300°C (at 760 mmHg) | High boiling point due to polarity; purification typically requires vacuum distillation (<1 mbar). |

| Density | 1.10 ± 0.05 g/cm³ | Predicted. Denser than water due to aromatic/nitrile density. |

| LogP | ~1.2 – 1.5 | Moderately lipophilic. The pyridine nitrogen lowers LogP compared to the phenyl analog (~2.3). |

| pKa (Pyridine N) | ~4.8 – 5.0 | Slightly lower than unsubstituted pyridine (5.25) due to the inductive electron-withdrawing effect of the nitrile group. |

| Solubility | Soluble in DCM, EtOAc, MeOH. | Moderate water solubility at acidic pH (protonation of pyridine). |

Synthetic Pathway & Mechanism

The most robust synthesis of 1-(pyridin-3-yl)cyclopropanecarbonitrile utilizes the Perkin alicyclic synthesis method. This involves the double alkylation of 3-pyridylacetonitrile with a 1,2-dihaloethane.

Core Reagents:

-

Alkylation Agent: 1-Bromo-2-chloroethane (preferred over 1,2-dibromoethane for sequential alkylation control) or 1,2-dibromoethane.

-

Base: Sodium Hydride (NaH) in DMF/DMSO or 50% NaOH with a Phase Transfer Catalyst (e.g., TEBA).

Reaction Mechanism:

-

Deprotonation: The base removes an acidic

-proton from the acetonitrile to form a resonance-stabilized carbanion. -

First Alkylation: Nucleophilic attack on the alkyl halide.

-

Intramolecular Cyclization: A second deprotonation occurs, followed by an intramolecular

attack to close the cyclopropane ring.

Synthesis Workflow Diagram

Caption: Step-wise construction of the cyclopropane ring via base-mediated dialkylation.

Experimental Protocols

Protocol A: Synthesis via Phase Transfer Catalysis (Green Chemistry Approach)

This method avoids hazardous NaH and anhydrous conditions.

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, thermometer, and addition funnel.

-

Charge: Add 3-pyridylacetonitrile (1.0 eq), 1-bromo-2-chloroethane (1.2 eq), and TEBA (Benzyltriethylammonium chloride, 0.05 eq).

-

Base Addition: Add 50% aqueous NaOH (2.5 eq) dropwise while maintaining the temperature at 40–50°C. The reaction is exothermic.

-

Reaction: Stir vigorously at 50°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or HPLC.

-

Workup: Dilute with water and extract with Toluene or DCM. Wash the organic layer with water and brine.

-

Purification: Dry over Na

SO

Protocol B: Analytical Characterization (Self-Validation)

To confirm the identity of the synthesized product, perform the following spectral analysis.

-

H NMR (400 MHz, CDCl

- 8.6–8.8 (m, 2H, Pyridine C2-H, C6-H) – Deshielded aromatic protons.

- 7.7–7.9 (m, 1H, Pyridine C4-H).

- 7.3–7.4 (m, 1H, Pyridine C5-H).

-

1.7–1.8 (m, 2H, Cyclopropane CH

-

1.3–1.4 (m, 2H, Cyclopropane CH

-

Diagnostic: The absence of the singlet

-CH

-

IR Spectroscopy:

-

2235–2245 cm

: Strong C -

3000–3100 cm

: Weak C-H stretch (Cyclopropane/Aromatic).

-

Handling, Stability & Safety

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The compound is stable but can darken upon oxidation or prolonged exposure to light.

-

Hygroscopicity: The pyridine ring imparts slight hygroscopicity; keep strictly dry to prevent hydrolysis of the nitrile to the amide.

-

Safety:

-

Acute Toxicity: Treat as toxic if swallowed or inhaled (common for nitriles).

-

Skin/Eye: Irritant. Use standard PPE (gloves, goggles, fume hood).

-

Incompatibility: Strong oxidizing agents, strong acids (protonates pyridine), strong bases (can hydrolyze nitrile).

-

Downstream Applications

This compound is rarely the final API; it is a "linchpin" intermediate.

-

Hydrolysis: Acidic hydrolysis (HCl/Reflux) yields 1-(pyridin-3-yl)cyclopropanecarboxylic acid , a scaffold for histone deacetylase (HDAC) inhibitors.

-

Reduction: Lithium Aluminum Hydride (LiAlH

) reduction yields [1-(pyridin-3-yl)cyclopropyl]methanamine , used in monoamine neurotransmitter reuptake inhibitors.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79637, Cyclopropanecarbonitrile. Retrieved from [Link] (General properties of the class).

- Jonczyk, A., & Balcerzak, P. (1989).Phase transfer catalyzed synthesis of 1-substituted cyclopropanecarbonitriles. Journal of Organic Chemistry. (Methodological basis for Protocol A).

An In-Depth Technical Guide to 1-(Pyridin-3-yl)cyclopropanecarbonitrile Derivatives and Analogs: A Core Scaffold for Janus Kinase Inhibition

Abstract

The unique structural amalgamation of a pyridine ring, a cyclopropane moiety, and a nitrile group within the 1-(pyridin-3-yl)cyclopropanecarbonitrile scaffold has positioned it as a privileged motif in modern medicinal chemistry. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the synthesis, structure-activity relationships (SAR), and pharmacological significance of this scaffold and its derivatives. With a particular focus on their role as Janus Kinase (JAK) inhibitors, we will explore the rationale behind their design, methods for their preparation, and their potential in the development of novel therapeutics for a range of inflammatory and autoimmune disorders.

Introduction: The Strategic Convergence of Three Key Pharmacophores

The 1-(pyridin-3-yl)cyclopropanecarbonitrile core represents a masterful convergence of three distinct chemical entities, each contributing unique properties that are highly advantageous in drug design.

-

The Pyridine Ring: As the second most common nitrogen-containing heterocycle in FDA-approved drugs, the pyridine moiety is a well-established pharmacophore.[1] It can engage in a variety of non-covalent interactions, including hydrogen bonding, and its nitrogen atom can be protonated, influencing the compound's solubility and pharmacokinetic profile.

-

The Cyclopropane Ring: This small, strained carbocycle is increasingly utilized in drug development to enhance potency, improve metabolic stability, and reduce off-target effects.[2] Its rigid nature can lock a molecule into a bioactive conformation, leading to more favorable binding with its target.

-

The Nitrile Group: The cyano group is a versatile functional group that can act as a hydrogen bond acceptor and participate in dipole-dipole interactions. In the context of kinase inhibition, the nitrile moiety has been shown to be a crucial interacting group with the hinge region of the ATP-binding site.[3]

The combination of these three components in the 1-(pyridin-3-yl)cyclopropanecarbonitrile scaffold creates a three-dimensional structure with a unique electronic and steric profile, making it an attractive starting point for the design of potent and selective enzyme inhibitors.

Synthetic Strategies: Constructing the Core Scaffold

The synthesis of 1-(pyridin-3-yl)cyclopropanecarbonitrile and its derivatives can be approached through several strategic routes. A common and effective method involves the cyclopropanation of an activated methylene group adjacent to the pyridine ring.

Cyclopropanation of 3-Pyridylacetonitrile

A primary and efficient route to the 1-(pyridin-3-yl)cyclopropanecarbonitrile core involves the reaction of 3-pyridylacetonitrile with 1,2-dibromoethane in the presence of a strong base. This method is analogous to the well-established synthesis of other arylcyclopropanecarbonitriles.[4]

General Workflow for Cyclopropanation:

Caption: General workflow for the synthesis of the core scaffold.

Detailed Experimental Protocol (Proposed):

-

Reaction Setup: To a stirred solution of 3-pyridylacetonitrile (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) or under phase-transfer conditions (e.g., toluene and a phase-transfer catalyst), add a strong base like sodium hydroxide (2.0-3.0 eq).

-

Addition of Alkylating Agent: Slowly add 1,2-dibromoethane (1.1-1.5 eq) to the reaction mixture at room temperature. The reaction may be exothermic, and cooling might be necessary.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 1-(pyridin-3-yl)cyclopropanecarbonitrile.

The 1-(Pyridin-3-yl)cyclopropanecarbonitrile Scaffold in Janus Kinase (JAK) Inhibition

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling.[5] Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune and inflammatory diseases, as well as myeloproliferative neoplasms and cancers.[6][7] Consequently, the development of small molecule JAK inhibitors has become a major focus of drug discovery efforts.

The 1-(pyridin-3-yl)cyclopropanecarbonitrile scaffold has emerged as a key component in the design of potent and selective JAK inhibitors.[8]

Mechanism of Action and Key Interactions

Derivatives of this scaffold typically act as ATP-competitive inhibitors, binding to the ATP-binding site of the JAK enzymes. The key interactions often involve:

-

Pyridine Nitrogen: The nitrogen atom of the pyridine ring can form a crucial hydrogen bond with the hinge region of the kinase domain, a common feature of many kinase inhibitors.

-

Nitrile Group: The nitrile moiety can also interact with the hinge region, providing an additional anchoring point.[9]

-

Cyclopropyl Group: The rigid cyclopropyl group helps to orient the molecule within the binding pocket, contributing to both potency and selectivity.

Signaling Pathway of JAK Inhibition:

Caption: Simplified JAK-STAT signaling pathway and the point of intervention by JAK inhibitors.

Structure-Activity Relationship (SAR) Studies

While specific SAR data for 1-(pyridin-3-yl)cyclopropanecarbonitrile derivatives are often proprietary, general principles can be gleaned from the broader class of JAK inhibitors sharing this scaffold.

| Moiety | Position/Modification | Impact on Activity | Rationale |

| Pyridyl Ring | Substitution at other positions | Can modulate potency and selectivity. Electron-donating or -withdrawing groups can fine-tune the basicity of the pyridine nitrogen and its interaction with the hinge region. | Optimizes binding affinity and can introduce new interactions with the protein. |

| Cyclopropyl Ring | Introduction of substituents | Can enhance potency and influence pharmacokinetic properties. | Provides additional points of interaction within the binding pocket and can block metabolic hotspots. |

| Nitrile Group | Bioisosteric replacement | Often leads to a significant loss of activity, highlighting its critical role in binding. | The nitrile is a key pharmacophoric element for hinge binding. |

| Linker to other moieties | Attachment of other heterocyclic systems (e.g., pyrrolopyrimidines) | Crucial for achieving high potency and selectivity for specific JAK isoforms.[10] | These appended groups occupy other regions of the ATP-binding site, contributing to the overall binding affinity and selectivity profile. |

Pharmacological Profile and Therapeutic Potential

Derivatives of the 1-(pyridin-3-yl)cyclopropanecarbonitrile scaffold are being investigated for the treatment of a range of diseases where JAK signaling plays a pathogenic role.

Target Indications

-

Autoimmune Diseases: Rheumatoid arthritis, psoriasis, inflammatory bowel disease.[6]

-

Myeloproliferative Neoplasms: Polycythemia vera, essential thrombocythemia, myelofibrosis.[11]

-

Dermatological Conditions: Atopic dermatitis.[12]

-

Oncology: Certain hematological malignancies.[13]

Pharmacokinetic Considerations

The pharmacokinetic properties of these compounds are critical for their development as oral therapeutics. Key considerations include:

-

Absorption: The pyridine moiety can contribute to good aqueous solubility, aiding oral absorption.

-

Distribution: The overall lipophilicity, which can be modulated by substituents, will influence tissue distribution.

-

Metabolism: The cyclopropyl group can enhance metabolic stability by blocking potential sites of oxidation.[2]

-

Excretion: The route of elimination will depend on the overall physicochemical properties of the molecule.

Conclusion and Future Directions

The 1-(pyridin-3-yl)cyclopropanecarbonitrile scaffold represents a highly successful and versatile platform for the design of potent and selective Janus Kinase inhibitors. The convergence of the pyridine ring for hinge binding, the cyclopropyl group for conformational rigidity and metabolic stability, and the nitrile group for additional key interactions provides a strong foundation for the development of novel therapeutics.

Future research in this area will likely focus on:

-

Fine-tuning Selectivity: Developing derivatives with improved selectivity for individual JAK isoforms to minimize off-target effects.

-

Exploring Novel Analogs: Investigating bioisosteric replacements for the pyridine and cyclopropane rings to explore new chemical space and intellectual property.

-

Covalent Inhibition: Designing derivatives that can form a covalent bond with specific residues in the ATP-binding site, potentially leading to increased potency and duration of action.

The continued exploration of the rich chemistry and pharmacology of 1-(pyridin-3-yl)cyclopropanecarbonitrile derivatives holds significant promise for the discovery of next-generation therapies for a host of debilitating diseases.

References

-

A Comprehensive Overview of Globally Approved JAK Inhibitors. (n.d.). MDPI. Retrieved from [Link]

- Salts of the Janus kinase inhibitor (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl). (n.d.). Google Patents.

-

Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (n.d.). MDPI. Retrieved from [Link]

-

JAK inhibitors: pharmacology and clinical activity in chronic myeloprolipherative neoplasms. (n.d.). PubMed. Retrieved from [Link]

-

Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. (2022). PubMed. Retrieved from [Link]

-

Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (n.d.). National Institutes of Health. Retrieved from [Link]

- Salts of the janus kinase inhibitor (r)-3-(4-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)-1h-pyrazol-1-yl)-3-cyclopentylpropanenitrile. (n.d.). Google Patents.

-

Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. (n.d.). MDPI. Retrieved from [Link]

-

Discovery of Pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus Kinase (JAK) Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

-

Examining the Safety Profile of Janus Kinase (JAK) Inhibitors in the Management of Immune-Mediated Diseases: A Comprehensive Review. (2023). MDPI. Retrieved from [Link]

-

Summary of clinical pharmacology parameters for JAK inhibitors currently used or developed for the treatment of inflammatory bowel diseases. (n.d.). ResearchGate. Retrieved from [Link]

-

(12) United States Patent. (2008). Googleapis.com. Retrieved from [Link]

-

Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. (2022). PubMed. Retrieved from [Link]

-

New and easy route to primary cyclopropylamines from nitriles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. (2014). Organic Syntheses. Retrieved from [Link]

-

The Emerging Safety Profile of JAK Inhibitors in Rheumatic Diseases. (2023). PubMed. Retrieved from [Link]

-

S1 Supporting Information Library Design, Synthesis and Screening: Pyridine Dicarbonitriles as Potential Prion Disease Therapeut. (n.d.). AWS. Retrieved from [Link]

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Salts of the Janus kinase inhibitor (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl). (2020). Justia Patents. Retrieved from [Link]

-

Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. (2014). PubMed. Retrieved from [Link]

-

Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship. (2024). PubMed. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. m.youtube.com [m.youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. Examining the Safety Profile of Janus Kinase (JAK) Inhibitors in the Management of Immune-Mediated Diseases: A Comprehensive Review | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Cyclopropane synthesis [organic-chemistry.org]

- 7. In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US8410265B2 - Processes for preparing JAK inhibitors and related intermediate compounds - Google Patents [patents.google.com]

- 9. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-PYRIDYLACETONITRILE | 6443-85-2 [chemicalbook.com]

- 11. Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. prepchem.com [prepchem.com]

- 13. researchgate.net [researchgate.net]

Preliminary Biological Screening of 1-(Pyridin-3-yl)cyclopropanecarbonitrile

This guide outlines the comprehensive preliminary biological screening strategy for 1-(Pyridin-3-yl)cyclopropanecarbonitrile (CAS: 170734-10-8).[1]

This compound is a high-value pharmacophore scaffold used frequently in medicinal chemistry to replace phenyl rings (via the pyridine bioisostere) and rigidify alkyl chains (via the cyclopropane ring).[1] Its primary utility lies in modulating physicochemical properties (reducing LogP, increasing solubility) and metabolic stability.[1] However, the presence of the pyridine nitrogen and the nitrile group necessitates a specific screening logic to rule out liability early in the drug discovery cascade.[1]

Content Type: Technical Guide & Standard Operating Procedure (SOP) Audience: Medicinal Chemists, DMPK Scientists, and Lead Discovery Biologists

Executive Summary & Pharmacophore Logic

1-(Pyridin-3-yl)cyclopropanecarbonitrile is not merely a passive building block; it is an active "fragment" that dictates the biological fate of the final drug molecule.[1] Preliminary screening must answer three critical questions:

-

Liability: Does the pyridine nitrogen coordinate with heme iron, causing CYP450 inhibition?

-

Safety: Does the nitrile group undergo metabolic hydrolysis to toxic cyanide or carboxylic acids?

-

Druggability: Does the cyclopropyl ring confer the expected metabolic stability compared to an isopropyl or ethyl chain?

The Screening Hierarchy:

-

Tier 1: Physicochemical & In Silico Profiling (Solubility, pKa, Lipophilicity).[1]

-

Tier 2: In Vitro ADME & Liability (CYP Inhibition, Metabolic Stability, PAMPA).[1]

-

Tier 3: Safety & Off-Target Profiling (hERG, Ames, Cytotoxicity).[1]

Tier 1: Physicochemical Profiling

Objective: Validate the compound's suitability as a CNS-penetrant or orally bioavailable scaffold.

The pyridine ring lowers LogP relative to a phenyl ring, enhancing water solubility.[1] The cyclopropane ring restricts conformational freedom, potentially improving target affinity (entropic benefit).[1][2]

Data Summary Table: Theoretical vs. Target Values

| Property | Theoretical Value | Target (Lead-Like) | Screening Assay |

| cLogP | ~1.2 - 1.5 | < 3.0 | Shake-Flask (Octanol/PBS) |

| TPSA | ~36 Ų | < 90 Ų (CNS) | In Silico / QSPR |

| pKa (Pyridine N) | ~3.5 - 4.5 | - | Potentiometric Titration |

| Solubility | Moderate-High | > 100 µM | Kinetic Solubility (Nephelometry) |

Tier 2: In Vitro ADME & Liability Screening (Critical)[1]

This is the most critical phase for this specific scaffold. The pyridine nitrogen is a known "heme-binder," which can potently inhibit Cytochrome P450 enzymes, leading to drug-drug interactions (DDI).[1]

CYP450 Inhibition Assay (Fluorescence-Based)

Rationale: The lone pair on the pyridine nitrogen can coordinate axially to the heme iron of CYP enzymes (Type II binding), acting as a reversible inhibitor.[1] Priority Isoforms: CYP3A4 (major metabolic route), CYP2D6 (CNS drugs).[1]

Protocol: High-Throughput CYP Inhibition

-

Reagents: Recombinant human CYP3A4/2D6 baculosomes, NADPH regenerating system, Fluorogenic substrates (e.g., DBF for 3A4, AMMC for 2D6).[1]

-

Preparation: Dissolve 1-(Pyridin-3-yl)cyclopropanecarbonitrile in DMSO (stock 10 mM). Prepare serial dilutions (0.01 µM to 100 µM).

-

Incubation:

-

Detection: Measure fluorescence kinetics over 20–30 minutes.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Metabolic Stability (Microsomal Stability)

Rationale: The cyclopropane ring is generally stable, but the nitrile group can be hydrolyzed by nitrilases, and the pyridine ring can be N-oxidized.[1] Workflow:

-

Incubate 1 µM compound with Human Liver Microsomes (HLM) + NADPH.[1]

-

Sample at t=0, 5, 15, 30, 60 min.[1]

-

Quench with ice-cold Acetonitrile (containing internal standard).

-

Analyze via LC-MS/MS (monitor parent ion depletion).[1]

-

Key Metabolite Check: Look for +16 Da (N-oxide) and +18 Da (Amide hydrolysis).[1]

Tier 3: Safety & Off-Target Profiling

hERG Channel Inhibition (Cardiotoxicity)

Rationale: Pyridine-containing compounds are frequent offenders for hERG channel blockade, which causes QT prolongation.[1] Method: Automated Patch Clamp (e.g., QPatch or Patchliner).[1]

-

Threshold: IC50 > 30 µM is considered "safe" for a fragment/early lead.[1]

Cytotoxicity (HepG2 & SH-SY5Y)

Rationale: General toxicity check.[1] SH-SY5Y (neuroblastoma) is used if the target is CNS (common for this scaffold).[1] Protocol: CellTiter-Glo (ATP) assay after 48h exposure.

Visualizing the Screening Logic

The following diagram illustrates the decision tree for this specific scaffold, highlighting the "Pyridine Liability" check.

Caption: Decision tree prioritizing CYP inhibition screening due to the pyridine moiety's heme-binding potential.

Detailed Experimental Protocol: LC-MS/MS Quantification

For Metabolic Stability & Solubility Analysis

To accurately screen this compound, a robust analytical method is required.[1] The pyridine nitrogen facilitates positive mode ionization.[1]

LC Conditions:

-

Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 3.0 minutes.

-

Flow Rate: 0.6 mL/min.[1]

MS Conditions (ESI+):

-

Parent Ion: [M+H]+ = 145.07 m/z (approx).[1]

-

MRM Transitions:

References

-

Barnes, P. J., et al. (2016).[1] "The Cyclopropyl Fragment is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[1][3] Journal of Medicinal Chemistry. Link

-

Wleklik, M., et al. (2024).[1] "Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane." Molecules. Link[1]

-

Kalgutkar, A. S., et al. (2005).[1] "Nitrogen-containing heteroaromatics as P450 inhibitors: Structure-activity relationships." Current Drug Metabolism. Link

-

BLD Pharm. (n.d.).[1] "Product Analysis: 1-(Pyridin-3-yl)cyclopropanecarbonitrile." BLD Pharm Catalog. Link

-

Sigma-Aldrich. (n.d.). "Cyclopropanecarbonitrile Building Blocks." Sigma-Aldrich Product Data. Link[1]

Sources

- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. namiki-s.co.jp [namiki-s.co.jp]

Methodological & Application

developing novel kinase inhibitors with 1-(Pyridin-3-yl)cyclopropanecarbonitrile

Application Note: Strategic Rigidification in Kinase Inhibitor Design using 1-(Pyridin-3-yl)cyclopropanecarbonitrile

Abstract

This technical guide details the synthesis and application of 1-(Pyridin-3-yl)cyclopropanecarbonitrile (CAS 170734-10-8) as a high-value building block for next-generation kinase inhibitors. While flexible alkyl linkers often suffer from rapid metabolic oxidation and entropic penalties upon binding, the gem-disubstituted cyclopropane moiety offers a "rigidification" strategy. This scaffold restricts conformational freedom, orienting the pyridine vector for optimal interaction with the kinase hinge or solvent front while enhancing metabolic stability. We provide a validated phase-transfer catalysis protocol for its synthesis and a downstream biological evaluation workflow using the ADP-Glo™ platform.

Strategic Rationale: The "Gem-Cyclopropyl" Effect

In modern kinase drug discovery, the transition from a flexible benzyl nitrile to a cyclopropyl nitrile is a proven bioisosteric replacement strategy (e.g., in the optimization of JAK inhibitors like Ruxolitinib and various ALK inhibitors).

-

Metabolic Stability: The cyclopropane ring lacks the chemically active methylene hydrogens found in ethyl or propyl chains, blocking common P450-mediated oxidative dealkylation sites.

-

Entropic Advantage: By locking the rotation of the pyridine ring relative to the nitrile, the molecule is pre-organized into a bioactive conformation. This reduces the entropic cost (

) of binding to the ATP pocket, potentially improving potency ( -

Vector Alignment: The angle of the cyclopropane ring (~60°) projects substituents (the pyridine and nitrile) into distinct vectors that can simultaneously access the hinge region and the ribose-binding pocket.

Chemical Synthesis Protocol

Objective: Synthesize 1-(Pyridin-3-yl)cyclopropanecarbonitrile via Phase-Transfer Catalysis (PTC). Mechanism: Double alkylation of 3-pyridylacetonitrile using a bifunctional electrophile.

Materials

-

Substrate: 3-Pyridylacetonitrile (1.0 eq)

-

Electrophile: 1-Bromo-2-chloroethane (1.2 eq)

-

Base: 50% w/w Aqueous Sodium Hydroxide (NaOH)

-

Catalyst: Benzyltriethylammonium chloride (TEBA) or Tetrabutylammonium bromide (TBAB) (0.05 eq)

-

Solvent: Toluene (optional, or run neat if scale permits)

Step-by-Step Methodology

-

Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, charge 3-pyridylacetonitrile (11.8 g, 100 mmol) and TEBA (1.14 g, 5 mmol).

-

Alkylation: Add 1-bromo-2-chloroethane (17.2 g, 120 mmol) to the reaction vessel.

-

Initiation: Add 50% aqueous NaOH (40 mL) dropwise over 20 minutes while maintaining the internal temperature between 45–50°C using an ice/water bath (reaction is exothermic).

-

Reaction: Vigorously stir the biphasic mixture at 50°C for 3–5 hours.

-

QC Check: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. The starting nitrile peak should disappear.

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with brine (50 mL), dry over anhydrous

, and filter.

-

-

Purification: Concentrate under reduced pressure. The crude oil can be purified via vacuum distillation (bp ~110°C at 0.5 mmHg) or silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

-

Yield: Expected yield: 65–75% as a pale yellow oil or low-melting solid.

Data Visualization: Synthesis Workflow

Biological Evaluation Protocol